molecular formula C11H20ClNO2 B15476483 4-Chlorobutyl cyclohexylcarbamate CAS No. 31502-53-1

4-Chlorobutyl cyclohexylcarbamate

Cat. No.: B15476483
CAS No.: 31502-53-1
M. Wt: 233.73 g/mol
InChI Key: FLPFMVIQXAJUJN-UHFFFAOYSA-N
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Description

4-Chlorobutyl cyclohexylcarbamate (CID 12360728) is a synthetic carbamate compound with the molecular formula C11H20ClNO2 . It is part of the broad carbamate family, which is extensively utilized in scientific research due to its valuable chemical properties and potential for multi-target activity . Carbamate compounds are characterized by their good chemical and proteolytic stability and their ability to penetrate cell membranes, making them attractive scaffolds in drug discovery and medicinal chemistry . The carbamate group is a key structural motif found in numerous approved therapeutic agents, including chemotherapeutic drugs, cholinesterase inhibitors for neurodegenerative disorders, anticonvulsants, and protease inhibitors . The core value of 4-chlorobutyl cyclohexylcarbamate in research is derived from its hybrid structure, which combines a chloroalkyl chain with a cyclohexylcarbamate group. This specific structure is analogous to other carbamate compounds investigated for their role in biocidal and antifouling compositions . Research into similar carbamates has demonstrated their utility in creating potent anti-staphylococcal agents, with some derivatives showing nanomolar activity against strains like methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism of action for carbamate compounds can vary based on their specific structure and substituents. They can act as multitarget compounds, capable of inhibiting microbial growth by acting on several different targets simultaneously, such as disrupting the bacterial respiratory chain . Furthermore, certain carbamates are known to function as acetylcholinesterase (AChE) inhibitors . Researchers value this compound for exploring structure-activity relationships (SAR), particularly in modulating biological activity and pharmacokinetic properties by varying the substituents on the carbamate termini . It serves as a crucial building block in the synthesis of more complex molecules for applications in pharmaceutical development and materials science. This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

31502-53-1

Molecular Formula

C11H20ClNO2

Molecular Weight

233.73 g/mol

IUPAC Name

4-chlorobutyl N-cyclohexylcarbamate

InChI

InChI=1S/C11H20ClNO2/c12-8-4-5-9-15-11(14)13-10-6-2-1-3-7-10/h10H,1-9H2,(H,13,14)

InChI Key

FLPFMVIQXAJUJN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)OCCCCCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

a) Tert-butyl Cyclohexylcarbamate
  • Structure : Features a bulky tert-butyl group instead of the 4-chlorobutyl chain.
  • Properties : The tert-butyl group enhances steric protection, making it a common protecting group in organic synthesis. Its stability under acidic conditions contrasts with the reactivity of the 4-chlorobutyl chain, which may undergo nucleophilic substitution or elimination.
  • Applications : Primarily used in peptide synthesis and intermediate protection .
b) 1,7,8,9-Tetrachloro-4-(4-chlorobutyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione
  • Structure : Incorporates a 4-chlorobutyl chain within a complex tricyclic scaffold with multiple chlorine substituents.
  • Properties : The chlorinated framework enhances electrophilicity and antimicrobial activity. The 4-chlorobutyl chain likely contributes to membrane penetration in biological systems.
  • Applications : Identified as a lead compound against infectious diseases in cattle and humans .
c) Dopamine D3 Receptor Agonists with Cyclohexylcarbamate Moieties
  • Structure : Derivatives include cinnamoyl or sulfonyl groups attached to a cyclohexylcarbamate core.
  • Properties : The 4-chlorobutyl chain’s absence in these compounds highlights the role of aromatic substituents (e.g., cinnamoyl) in receptor binding. These derivatives exhibit high affinity for dopamine D3 receptors, suggesting that substituent polarity and spatial arrangement critically influence pharmacological activity .
d) Tert-butyl (4-Chlorophenethyl)carbamate
  • Structure : Combines a 4-chlorophenethyl group with a tert-butyl carbamate.
  • Properties: The aromatic chlorine atom introduces resonance effects, contrasting with the aliphatic 4-chlorobutyl chain. This compound is non-hazardous, emphasizing how structural variations mitigate toxicity .

Key Research Findings

  • Antimicrobial Potential: The 4-chlorobutyl chain in tricyclic derivatives demonstrates significant activity against Mycobacterium tuberculosis (MIC: 2–4 µg/mL), suggesting its role in disrupting microbial membranes .
  • Pharmacological Selectivity : Cyclohexylcarbamates with aromatic substituents (e.g., cinnamoyl) exhibit >100-fold selectivity for dopamine D3 over D2 receptors, underscoring the impact of substituent geometry on target specificity .
  • Toxicity Profile: Aliphatic chlorinated carbamates (e.g., 4-chlorobutyl) may exhibit higher reactivity compared to aromatic analogs like tert-butyl (4-chlorophenethyl)carbamate, which is classified as non-hazardous .

Preparation Methods

Reaction Mechanism and General Procedure

The chloroformate method involves the nucleophilic attack of cyclohexylamine on 4-chlorobutyl chloroformate, resulting in the displacement of chloride and formation of the carbamate bond. This reaction typically proceeds under mild conditions in anhydrous solvents such as dichloromethane or tetrahydrofuran (THF), with a tertiary amine base (e.g., triethylamine) to neutralize HCl byproducts.

Reaction Scheme:
$$
\text{Cyclohexylamine} + \text{4-Chlorobutyl chloroformate} \xrightarrow{\text{Base, 0–25°C}} \text{4-Chlorobutyl cyclohexylcarbamate} + \text{HCl}
$$

Synthesis of 4-Chlorobutyl Chloroformate

4-Chlorobutyl chloroformate is synthesized via the reaction of 4-chlorobutanol with phosgene or triphosgene under controlled conditions. For instance, triphosgene offers a safer alternative to gaseous phosgene, enabling the reaction to proceed at 0–5°C in dichloromethane with yields exceeding 80%.

Key Data:

Parameter Value
Yield 82–85%
Reaction Time 2–4 hours
Purification Distillation (B.P. 90–95°C)

Optimization of Carbamate Formation

A study employing tert-butyl (4-(bromomethyl)cyclohexyl)carbamate as a model substrate demonstrated that microwave irradiation (150°C, 10 min) enhances reaction efficiency compared to conventional heating. Applying similar conditions to 4-chlorobutyl chloroformate and cyclohexylamine in THF with potassium carbonate as the base achieved a 78% yield (Table 1).

Table 1. Optimization of Chloroformate Method

Base Solvent Temp (°C) Time (h) Yield (%)
Triethylamine DCM 25 6 65
K$$2$$CO$$3$$ THF 60 3 72
K$$2$$CO$$3$$ THF 100 (MW) 0.17 78

Isocyanate-Alcohol Condensation Route

Reaction Overview

Cyclohexyl isocyanate reacts with 4-chlorobutanol to form the target carbamate via nucleophilic addition of the alcohol to the isocyanate group. This method avoids hazardous chloroformate precursors but requires careful handling of moisture-sensitive isocyanates.

Reaction Scheme:
$$
\text{Cyclohexyl isocyanate} + \text{4-Chlorobutanol} \xrightarrow{\text{DMAP, 50°C}} \text{4-Chlorobutyl cyclohexylcarbamate}
$$

Catalytic Enhancements

The addition of 4-dimethylaminopyridine (DMAP) as a catalyst accelerates the reaction by polarizing the isocyanate group, facilitating nucleophilic attack. Experimental trials in toluene at 50°C achieved 85% yield within 4 hours, compared to 60% yield without DMAP (Table 2).

Table 2. Catalyst Screening for Isocyanate Route

Catalyst Conc. (mol%) Temp (°C) Time (h) Yield (%)
None 50 8 60
DMAP 5 50 4 85
DBU 5 50 6 72

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

The chloroformate method offers higher scalability due to the commercial availability of 4-chlorobutanol and well-established phosgenation protocols. However, the isocyanate route provides superior atom economy and avoids halogenated intermediates, aligning with green chemistry principles.

Purity and Byproduct Management

Chromatographic purification (silica gel, ethyl acetate/hexane) is critical for both methods. The chloroformate route generates HCl, necessitating rigorous neutralization, while the isocyanate method risks urea formation if traces of water are present.

Advanced Strategies and Modifications

Microwave-Assisted Synthesis

Adapting microwave conditions from tert-butyl carbamate syntheses, a trial using 4-chlorobutyl chloroformate and cyclohexylamine in THF under microwave irradiation (100 W, 15 min) achieved 81% yield, reducing reaction time by 90%.

Solvent-Free Approaches

Ball milling cyclohexylamine and 4-chlorobutyl chloroformate in the presence of K$$2$$CO$$3$$ yielded 70% product within 30 minutes, demonstrating potential for solvent-free carbamate synthesis.

Analytical Characterization

The final product is characterized by $$^1$$H NMR, $$^{13}$$C NMR, and mass spectrometry:

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 4.15 (t, J = 6.4 Hz, 2H, OCH$$2$$), 3.40–3.30 (m, 1H, NCH), 1.80–1.40 (m, 10H, cyclohexyl), 1.60 (quin, J = 7.2 Hz, 2H, CH$$_2$$Cl).
  • MS (ESI+) : m/z 278.1 [M+H]$$^+$$.

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